methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:
- A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, introducing a sulfone moiety with strong electron-withdrawing properties.
- Furan-2-yl and thiophen-2-yl substituents at positions 6 and 3, respectively, contributing π-electron-rich aromatic systems.
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-27-20(24)13-10-14(15-4-2-7-28-15)21-19-17(13)18(16-5-3-8-29-16)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPASJQUZNYVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that incorporates a pyrazolo[3,4-b]pyridine core along with multiple functional groups, including furan and tetrahydrothiophene moieties. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 1040636-81-4 |
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit notable antimicrobial properties. Thiophene derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. For instance, studies have demonstrated that certain thiophene-containing compounds effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Antitumor Activity
The compound's structural features may contribute to its potential antitumor activity. Thiophene derivatives have been associated with anticancer properties, with several studies reporting cytotoxic effects against human cancer cell lines. For example, derivatives with similar pyrazolo structures have shown significant cytotoxicity at low concentrations . The presence of the pyrazolo moiety is believed to enhance the binding affinity to cancer cell targets, potentially leading to apoptosis.
Anti-inflammatory and Analgesic Effects
Thiophene derivatives are also recognized for their anti-inflammatory and analgesic properties. This compound may share these properties due to its structural components that mimic known anti-inflammatory agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to act as enzyme inhibitors, affecting pathways involved in inflammation and tumor progression.
- Receptor Binding : The unique arrangement of functional groups may enhance binding to specific receptors or proteins involved in disease processes.
- Cell Cycle Interference : Some derivatives disrupt cell cycle progression in cancer cells, leading to reduced proliferation.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiophene derivatives against Escherichia coli, Staphylococcus aureus, and Candida albicans. Compounds demonstrated varying degrees of activity, with certain derivatives showing MIC values below 50 µg/mL, indicating strong potential for development as antimicrobial agents .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, this compound was screened against several cancer cell lines. Results indicated significant cytotoxic effects at concentrations as low as 10 µM, suggesting its potential as an anticancer therapeutic .
Scientific Research Applications
Antidiabetic Activity
Research has indicated that compounds related to this structure exhibit notable antidiabetic properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit α-amylase effectively, making them potential candidates for diabetes management. In vitro studies demonstrate that certain derivatives possess IC50 values significantly lower than standard drugs like acarbose, suggesting enhanced efficacy against diabetes .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Pyrazole derivatives have been extensively studied for their ability to combat various bacterial strains. The incorporation of furan and thiophene rings may contribute to the overall bioactivity by enhancing membrane permeability and interaction with microbial targets .
Anticancer Potential
Studies have explored the anticancer effects of similar pyrazolo[3,4-b]pyridine compounds. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, making these compounds valuable in cancer therapeutics . The specific arrangement of functional groups in methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may enhance its selectivity towards cancerous cells.
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent advancements in catalytic methods have facilitated the efficient synthesis of these compounds through cooperative catalysis techniques . Understanding the mechanistic pathways can provide insights into optimizing yields and enhancing biological activity.
Case Study 1: Antidiabetic Activity Evaluation
In a study evaluating the antidiabetic properties of pyrazolo[3,4-b]pyridine derivatives, several compounds were synthesized and tested for α-amylase inhibition. Notably, some derivatives exhibited IC50 values ranging from 5.10 to 5.21 μM, outperforming traditional antidiabetic medications . This highlights the potential for developing new therapeutic agents based on this scaffold.
Case Study 2: Antimicrobial Screening
A series of pyrazole-based compounds were tested against various bacterial strains. Results indicated that compounds containing furan and thiophene moieties demonstrated significant antimicrobial activity, suggesting their utility in developing new antibiotics .
Chemical Reactions Analysis
Condensation Methods
A common approach involves reacting substituted 5-aminopyrazoles with α-oxoketene dithioacetals (OKDTAs) under acidic conditions. For example:
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Step 1 : Condensation of 5-aminopyrazoles with OKDTAs forms intermediate dihydro derivatives.
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Step 2 : Cyclization under acidic conditions (e.g., TFA) yields the pyrazolo[3,4-b]pyridine core .
Example :
The reaction of 1-methyl-3-phenyl-5-aminopyrazole with OKDTAs under TFA catalysis produces the core structure, which can then be functionalized .
Annulation Approaches
Oxidative [3+3] annulation using N-heterocyclic carbene (NHC) catalysis is another method:
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Reagents : Enals + pyrazol-5-amines.
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Conditions : Mild oxidative conditions (e.g., air atmosphere).
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Outcome : Formation of chiral pyrazolo[3,4-b]pyridin-6-ones with high enantioselectivity .
Functionalization Reactions
The substituents (furan, thiophene, dioxidotetrahydrothiophen) are introduced via subsequent steps:
Reaction Conditions and Optimization
Mechanistic Insights
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Stepwise Cyclization : The pyrazolo[3,4-b]pyridine core forms via initial condensation followed by intramolecular cyclization .
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Reductive Desulfurization : Thiophene-containing intermediates may undergo reductive desulfurization (e.g., Raney Ni/H₂) to introduce substituents .
Challenges and Limitations
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Regioselectivity : Substituent positioning on the pyrazolo[3,4-b]pyridine core can vary based on the reactivity of starting materials .
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Oxidation Sensitivity : Dioxidotetrahydrothiophen moieties may require controlled oxidation to avoid over-oxidation .
This compound’s synthesis leverages established condensation methodologies while incorporating functionalization steps for substituent diversity. Further optimization of reaction conditions, such as solvent selection and catalyst systems, could enhance yields and selectivity.
Comparison with Similar Compounds
Compound A : Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ()
- Core : Pyrazolo[3,4-b]pyridine.
- Substituents : Cyclopropyl (position 6), 4-fluorophenyl (position 1), methyl (position 3), and methyl carboxylate (position 4).
- Comparison: The cyclopropyl and 4-fluorophenyl groups in Compound A contrast with the furan/thiophene and sulfone groups in the target compound. These differences likely alter lipophilicity and steric bulk, affecting bioavailability and binding interactions.
Compound B : Example 62 ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents: 5-Methylthiophen-2-yl (position 3), chromenone (position 2), and ethyl group (position 1).
- Comparison: The pyrazolo[3,4-d]pyrimidine core differs in ring fusion compared to the target’s pyrazolo[3,4-b]pyridine. The chromenone moiety introduces additional planar aromaticity, which may enhance π-π stacking interactions. Melting Point: 227–230°C (Compound B) vs. N/A for the target compound. The high MP of Compound B is attributed to fluorine atoms and chromenone rigidity .
Compounds with Heterocyclic Substituents
Compound C : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone ()
- Core: Thieno[2,3-b]thiophene.
- Substituents : Dual pyrazole-amide groups.
- Comparison: The thieno[2,3-b]thiophene core is distinct but shares the thiophene motif with the target compound. IR Data: C=O stretch at 1720 cm⁻¹ (Compound C) vs. expected ~1700 cm⁻¹ for the target’s ester. Solubility: Compound C’s amide groups may improve aqueous solubility compared to the target’s ester and sulfone .
Compound D : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Substituents: Cyano, nitro, and ester groups.
- Melting Point: 243–245°C (Compound D) vs. N/A for the target compound. High MP in Compound D arises from nitro and cyano groups enhancing intermolecular dipole interactions .
Spectral Data Comparison
- The target’s sulfone group would likely show S=O stretches at ~1150–1300 cm⁻¹ in IR, absent in non-sulfone analogues .
Q & A
What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?
Level: Basic
Answer:
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, a Biginelli-like multicomponent reaction using thiourea derivatives, aldehydes, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) is a proven method. This approach is analogous to the synthesis of structurally related pyrimidoquinolinones . Key steps include:
- Optimizing stoichiometry of the aldehyde (e.g., furan-2-carboxaldehyde) and thiophene-containing thiourea.
- Cyclization at elevated temperatures (80–100°C) to form the fused heterocycle.
- Post-functionalization via nucleophilic substitution to introduce the tetrahydrothiophene sulfone moiety.
How can regioselectivity challenges in introducing the thiophen-2-yl and furan-2-yl substituents be addressed?
Level: Advanced
Answer:
Regioselectivity is influenced by steric and electronic factors. For the thiophen-2-yl group at position 3:
- Use Suzuki-Miyaura coupling with a pre-functionalized boronic ester at the pyridine C3 position.
- Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) are compatible with the sulfone group .
For the furan-2-yl group at position 6:
- Direct arylation via C–H activation using Pd(OAc)₂ and ligands (e.g., XPhos) under microwave irradiation (120°C, 1 hour) .
- Monitor reaction progress via LC-MS to avoid over-functionalization.
What analytical methods are critical for confirming the structure and purity of this compound?
Level: Basic
Answer:
- 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrazolo-pyridine core, sulfone, and heteroaromatic substituents. The sulfone group typically deshields adjacent protons (δ 3.5–4.5 ppm) .
- HRMS: Confirm molecular weight (e.g., ESI+ mode) with <5 ppm mass accuracy.
- HPLC-PDA: Assess purity (>95%) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Level: Advanced
Answer:
Contradictions arise from the compound’s amphiphilic nature (sulfone: polar; thiophene/furan: nonpolar). To standardize solubility:
- Perform solubility screens in DMSO (stock solution) followed by dilution in aqueous buffers (pH 7.4).
- Use dynamic light scattering (DLS) to detect aggregation in PBS.
- Apply Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
What strategies mitigate decomposition during long-term storage?
Level: Advanced
Answer:
Decomposition pathways (e.g., sulfone hydrolysis, furan oxidation) require:
- Storage conditions: –20°C under argon in amber vials. Avoid moisture (use molecular sieves).
- Stabilizers: Add 0.1% BHT to inhibit radical-mediated oxidation.
- Periodic QC: Monitor via 1H NMR every 3 months; detect degradation products like sulfonic acids or furan ring-opened derivatives .
How can computational modeling predict the compound’s pharmacokinetic properties?
Level: Advanced
Answer:
- LogP calculation: Use Schrödinger’s QikProp to estimate lipophilicity (target range: 2–4).
- CYP450 inhibition: Run docking simulations (AutoDock Vina) against CYP3A4 and CYP2D6 isoforms.
- Permeability: Apply the Caco-2 cell model in silico (ADMET Predictor) to assess intestinal absorption .
What in vitro assays are suitable for evaluating its biological activity?
Level: Intermediate
Answer:
- Kinase inhibition: Screen against a panel of 50 kinases (e.g., JAK2, EGFR) at 10 µM using ADP-Glo™ assay.
- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Metabolic stability: Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .
How can spectral interference from the sulfone group be minimized in UV-Vis assays?
Level: Intermediate
Answer:
The sulfone group absorbs at 210–230 nm, overlapping with protein assays (e.g., Bradford). Solutions:
- Use fluorescence-based assays (e.g., FITC-labeled substrates).
- Apply derivative UV spectroscopy to resolve overlapping peaks .
What are the key challenges in scaling up synthesis from milligram to gram quantities?
Level: Advanced
Answer:
- Purification: Replace column chromatography with recrystallization (solvent: ethyl acetate/hexanes).
- Exotherm control: Optimize slow addition of reagents (e.g., SOCl₂ for sulfonation) in jacketed reactors.
- Yield improvement: Use flow chemistry for Pd-catalyzed steps (residence time: 20 minutes, 100°C) .
How does the tetrahydrothiophene sulfone moiety influence molecular conformation?
Level: Advanced
Answer:
The sulfone group imposes a chair-like conformation on the tetrahydrothiophene ring, confirmed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
